molecular formula C25H21N5O B12165237 2-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B12165237
M. Wt: 407.5 g/mol
InChI Key: HWWAKVZDQZDKDH-UHFFFAOYSA-N
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Description

2-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features both indole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the triazole moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle the complex reaction sequences.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

2-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide apart is its combination of indole and triazole moieties, which may confer unique biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H21N5O

Molecular Weight

407.5 g/mol

IUPAC Name

2-(2-phenylindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C25H21N5O/c31-25(28-22-12-10-19(11-13-22)15-29-18-26-17-27-29)16-30-23-9-5-4-8-21(23)14-24(30)20-6-2-1-3-7-20/h1-14,17-18H,15-16H2,(H,28,31)

InChI Key

HWWAKVZDQZDKDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)CN5C=NC=N5

Origin of Product

United States

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